1-[3-(Benzyloxy)cyclobutyl]methanamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
(3-phenylmethoxycyclobutyl)methanamine |
InChI |
InChI=1S/C12H17NO/c13-8-11-6-12(7-11)14-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9,13H2 |
InChI Key |
UETORNMTFRTONA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1OCC2=CC=CC=C2)CN |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Strategies Involving 1 3 Benzyloxy Cyclobutyl Methanamine Scaffolds
Reactions at the Primary Amine Moiety
The primary amine (-CH₂NH₂) is a nucleophilic and basic center, making it a key handle for a variety of chemical transformations. These reactions are fundamental for integrating the cyclobutane (B1203170) scaffold into larger molecular systems, such as peptides or other biologically relevant structures.
The reaction of the primary amine of 1-[3-(Benzyloxy)cyclobutyl]methanamine with carboxylic acids or their activated derivatives is a common strategy to form a stable amide bond. This transformation is one of the most frequently used reactions in medicinal chemistry. ucla.eduresearchgate.net The direct condensation with a carboxylic acid can be achieved, often requiring activating agents to facilitate the process. nih.gov
Common methods for amide bond formation include:
Reaction with Acyl Chlorides: In a straightforward acylation, the amine acts as a nucleophile, displacing the chloride from an acyl chloride to form the corresponding N-substituted amide. This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
Peptide Coupling Reagents: For more sensitive substrates or when coupling directly with carboxylic acids, a wide array of coupling reagents can be employed. researchgate.net Reagents like carbodiimides (e.g., DCC, EDC) or phosphonium (B103445) salts activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. nih.gov This approach is widely used in peptide synthesis and for creating complex amides under mild conditions. nih.govnih.gov
These acylation strategies allow for the introduction of a vast array of "R" groups, significantly diversifying the parent structure.
Table 1: Examples of Amide Formation Reactions
| Reactant 1 | Reactant 2 (Acylating Agent) | Coupling Conditions | Product |
|---|---|---|---|
| This compound | Benzoyl chloride | Pyridine (B92270), 0°C to rt | N-{[3-(Benzyloxy)cyclobutyl]methyl}benzamide |
| This compound | Acetic anhydride | Triethylamine, CH₂Cl₂ | N-{[3-(Benzyloxy)cyclobutyl]methyl}acetamide |
| This compound | Phenylacetic acid | EDC, HOBt, DMF | N-{[3-(Benzyloxy)cyclobutyl]methyl}-2-phenylacetamide |
As a primary amine, this compound is basic and readily reacts with acids to form ammonium (B1175870) salts. This is a common and useful practice for improving the handling, stability, and aqueous solubility of amine-containing compounds. The hydrochloride salt, this compound hydrochloride, is a known and commercially available form of the compound. bldpharm.com
The formation of the salt is a simple acid-base reaction, typically achieved by treating a solution of the free base in an organic solvent (like diethyl ether or ethyl acetate) with a solution of the corresponding acid (e.g., hydrogen chloride in ether). The resulting salt often precipitates from the solution and can be isolated as a crystalline solid.
Table 2: Characterization of this compound Hydrochloride
| Property | Data |
|---|---|
| Compound Name | This compound hydrochloride |
| CAS Number | 1432680-73-3 bldpharm.com |
| Molecular Formula | C₁₂H₁₈ClNO |
| Molecular Weight | 227.73 g/mol |
| Physical Form | Typically a solid |
| Purpose | Enhanced stability and solubility |
Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds, converting a carbonyl group into an amine. wikipedia.orgsigmaaldrich.com In this context, this compound can serve as the amine component, reacting with various aldehydes or ketones to produce secondary amines. This reaction typically proceeds in a one-pot fashion. wikipedia.org
The process involves two key steps:
Imine Formation: The primary amine reacts with the carbonyl group of an aldehyde or ketone to form an intermediate imine (or an enamine for secondary amines). youtube.comyoutube.com
Reduction: The intermediate imine is then reduced in situ to the corresponding secondary amine. masterorganicchemistry.com Mild reducing agents are preferred as they selectively reduce the iminium ion over the starting carbonyl compound. youtube.com Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are the most common reagents for this purpose due to their selectivity and effectiveness under weakly acidic conditions. sigmaaldrich.commasterorganicchemistry.com
This strategy allows for the alkylation of the primary amine, introducing a new substituent derived from the carbonyl compound.
Table 3: Reductive Amination with this compound
| Amine Component | Carbonyl Component | Reducing Agent | Product |
|---|---|---|---|
| This compound | Cyclohexanone | NaBH₃CN, pH ~6 | N-{[3-(Benzyloxy)cyclobutyl]methyl}cyclohexanamine |
| This compound | Benzaldehyde | NaBH(OAc)₃, CH₂Cl₂ | N-Benzyl-1-[3-(benzyloxy)cyclobutyl]methanamine |
| This compound | Acetone | H₂, Pd/C | N-{[3-(Benzyloxy)cyclobutyl]methyl}propan-2-amine |
Transformations of the Benzyloxy Ether Linkage
The benzyloxy group serves as a robust protecting group for the alcohol functionality on the cyclobutane ring. Its strategic removal or modification is crucial for synthesizing derivatives where a free hydroxyl group is required or where substitution on the aromatic ring is desired.
Debenzylation is a key transformation that unmasks the primary alcohol on the cyclobutane ring, yielding {[3-(aminomethyl)cyclobutyl]oxy}methanol. This hydroxyl group can then be used for further functionalization, such as esterification or etherification. Benzyl (B1604629) ethers are stable under a wide range of conditions, but can be cleaved using several established methods. mpg.de
Common debenzylation methods include:
Catalytic Hydrogenolysis: This is the most common method, involving hydrogenation with hydrogen gas (H₂) over a palladium on carbon catalyst (Pd/C). organic-chemistry.org The reaction is typically clean and high-yielding, producing the desired alcohol and toluene (B28343) as a byproduct. This method is advantageous but incompatible with other reducible functional groups like alkenes or alkynes. mpg.de
Lewis Acid-Mediated Cleavage: Strong Lewis acids can effect the cleavage of benzyl ethers. Reagents like boron trichloride (B1173362) (BCl₃) or its dimethyl sulfide (B99878) complex (BCl₃·SMe₂) are effective for this purpose under mild conditions and can offer selectivity in the presence of other protecting groups. organic-chemistry.org
Oxidative Cleavage: While simple benzyl ethers are relatively robust towards oxidation, certain reagents can achieve cleavage. For instance, p-methoxybenzyl (PMB) ethers are readily cleaved by oxidants like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). organic-chemistry.orgnih.gov Recent developments have shown that even simple benzyl ethers can be cleaved oxidatively using DDQ under visible-light irradiation. mpg.de
Table 4: Comparison of Debenzylation Methods
| Method | Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Catalytic Hydrogenolysis | H₂, Pd/C | MeOH or EtOH, rt, 1 atm | Clean, high yield, neutral conditions | Reduces other functional groups (alkenes, alkynes, nitro groups) |
| Lewis Acid Cleavage | BCl₃·SMe₂ | CH₂Cl₂, 0°C to rt | Mild, selective in the presence of silyl (B83357) ethers organic-chemistry.org | Requires stoichiometric amounts of a corrosive reagent |
| Oxidative Cleavage | DDQ, visible light | CH₂Cl₂, H₂O, rt | High functional group tolerance (alkenes, azides) mpg.de | May require specific photocatalytic setups |
While less common than cleavage, the phenyl ring of the benzyl ether can be a site for further modification, typically through electrophilic aromatic substitution. These reactions allow for the introduction of various substituents onto the aromatic ring, which can modulate the electronic properties or provide additional points for derivatization.
Potential modifications include:
Nitration: Reaction with nitric acid and sulfuric acid can introduce a nitro group onto the phenyl ring, typically at the para position.
Halogenation: Electrophilic halogenation using reagents like N-bromosuccinimide (NBS) or bromine with a Lewis acid catalyst can install halogen atoms (Br, Cl) on the ring.
Friedel-Crafts Reactions: Acylation or alkylation of the phenyl ring can be achieved under Friedel-Crafts conditions, although these reactions may be complicated by the presence of the ether oxygen.
It is important to note that the conditions required for these aromatic substitutions must be chosen carefully to avoid cleavage of the benzyl ether linkage or reaction at the primary amine, which would likely need to be protected beforehand. Often, it is synthetically more efficient to use a pre-substituted benzyl halide in the initial synthesis of the ether rather than modifying the ring at a later stage.
Functionalization and Modification of the Cyclobutyl Ring
The derivatization of the this compound scaffold presents both opportunities and challenges. The inherent strain of the cyclobutane ring can influence its reactivity, while the existing substituents can direct the stereochemical outcome of further modifications.
Achieving stereochemical control is a critical aspect of synthesizing biologically active molecules. In the context of the this compound scaffold, any further derivatization of the cyclobutane ring must consider the influence of the pre-existing stereocenters. The synthesis of chiral cyclobutanes containing 1,3-amino alcohols and 1,3-diamines has been accomplished in an efficient and diastereodivergent manner, highlighting the ability to control stereochemistry in related systems. nih.gov
While the direct derivatization of this compound is not extensively documented in the reviewed literature, general principles of stereoselective synthesis of cyclobutanes offer valuable insights. For instance, the reduction of 3-substituted cyclobutanones with bulky reducing agents like LiAlH(OtBu)3 can selectively produce cis-cyclobutanols. researchgate.net Conversely, Mitsunobu inversion is a viable method for obtaining the corresponding trans isomers. researchgate.net The stereochemical outcome of reactions on the cyclobutane ring is often governed by the steric hindrance imposed by existing substituents, which directs the approach of incoming reagents to the less hindered face of the ring. The development of stereoselective synthetic methods is crucial for creating new compounds for biological evaluation. nih.gov
The introduction of new functional groups onto the cyclobutane ring of this compound can be approached through various synthetic strategies, although specific examples for this exact scaffold are limited in the available literature. One powerful and modern approach is C–H functionalization, which allows for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds. nih.gov This strategy has been successfully applied to cyclobutane systems, offering a way to introduce aryl, heteroaryl, alkenyl, and alkynyl groups with high stereoselectivity, often favoring the cis isomer. nih.gov
The development of methods for the diastereoselective synthesis of functionalized cyclobutanes is an active area of research. For example, the ring-opening of bicyclo[1.1.0]butanes (BCBs) represents a straightforward and efficient strategy for preparing polyfunctionalized cyclobutanes. osti.gov While these methods showcase the potential for elaborating on the cyclobutane core, their application to the this compound scaffold would need to account for the directing effects of the existing benzyloxy and aminomethyl groups.
Incorporation into Complex Molecular Architectures
The primary amine of this compound serves as a key handle for its incorporation into larger, more complex molecular structures, particularly heterocyclic systems of medicinal importance.
The pyrrolo[2,3-d]pyrimidine core is a well-established pharmacophore found in numerous kinase inhibitors. nih.govmdpi.com The this compound scaffold is a valuable building block for the synthesis of these derivatives, where the cyclobutane moiety can serve as a rigid scaffold to orient substituents in the kinase binding pocket.
A common synthetic strategy involves the nucleophilic substitution of a leaving group, typically a chlorine atom, at the C4 position of the pyrrolo[2,3-d]pyrimidine ring with the primary amine of the cyclobutane derivative. This reaction is often carried out in a polar solvent at elevated temperatures. acs.org For instance, the coupling of a 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine with a protected cyclobutylamine (B51885) derivative can proceed in the presence of a base like potassium carbonate in a mixture of water and acetonitrile (B52724) or DMSO. acs.org
This approach has been utilized to synthesize a variety of pyrrolo[2,3-d]pyrimidine-based inhibitors targeting kinases such as Colony-Stimulating Factor 1 Receptor (CSF1R) and Janus Kinase 3 (JAK3). mdpi.comgoogle.com The benzyloxy group on the cyclobutane ring can be retained in the final product or deprotected to reveal a hydroxyl group, which can participate in further interactions with the target protein.
| Compound Name | Structure | Synthetic Approach | Target/Application |
|---|---|---|---|
| N-((6-(Benzylamino)pyridin-3-yl)methyl)-N-methyl-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | ![]() | Buchwald-Hartwig C-N cross-coupling reaction. mdpi.com | CSF1R Inhibitor. mdpi.com |
| 6-(6-((2,3-Dimethylbenzyl)amino)pyridin-3-yl)-N-methyl-N-(3-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | ![]() | Suzuki–Miyaura cross-coupling followed by amination. mdpi.com | CSF1R Inhibitor. mdpi.com |
| 3-{(3R,4R)-4-methyl-3-[(methyl){7H-pyrrolo[2,3-d]pyrimidin-4-yl}amino]piperidin-1-yl}-3-oxopropanenitrile | ![]() | Coupling of a piperidine (B6355638) amine with a chloropyrimidine. google.com | JAK3 Inhibitor. google.com |
The imidazo[1,5-a]pyrazine (B1201761) scaffold is another important heterocyclic system in medicinal chemistry, with derivatives showing activity as inhibitors of various enzymes, including Bruton's tyrosine kinase (BTK). nih.govosti.gov The synthesis of this ring system often involves the condensation of an aminopyrazine derivative with a suitable electrophile.
A review of the scientific literature did not yield specific examples of this compound being utilized in the synthesis of imidazo[1,5-a]pyrazine structures. However, general synthetic routes often employ primary amines in their construction. For example, a three-component reaction of a substituted picolinaldehyde, an amine, and formaldehyde (B43269) can produce imidazo[1,5-a]pyridinium ions, which are structurally related to imidazo[1,5-a]pyrazines. It is conceivable that this compound could serve as the amine component in such a reaction, leading to the formation of novel imidazo[1,5-a]pyrazine derivatives bearing the cyclobutane moiety. Further research would be required to explore this potential application.
Structural and Conformational Analysis of Cyclobutyl Benzyloxy Methanamine Systems
Stereochemical Considerations in Cyclobutane (B1203170) Chemistry
Disubstituted cycloalkanes, such as the 1,3-disubstituted cyclobutane ring in 1-[3-(Benzyloxy)cyclobutyl]methanamine, exhibit cis-trans isomerism. libretexts.orglibretexts.org These stereoisomers are distinct molecules that cannot be interconverted by simple bond rotation. youtube.com In the cis isomer, the benzyloxy and aminomethyl groups are on the same side of the cyclobutane ring, while in the trans isomer, they are on opposite sides. libretexts.orglibretexts.org
Generally, for 1,3-disubstituted cyclobutanes, the cis isomer is considered more stable than the trans isomer. cdnsciencepub.comproquest.com This preference is attributed to the puckered nature of the cyclobutane ring, where placing two bulky substituents in a cis arrangement allows both to occupy pseudo-equatorial positions, thus avoiding unfavorable 1,3-diaxial interactions that would occur in the trans isomer. cdnsciencepub.comproquest.com However, this is not a universal rule, and there are documented cases, such as with 1,3-diphenylsulphonylcyclobutane, where the trans isomer is found to be more stable due to specific electronic or steric effects. cdnsciencepub.comproquest.com The relative stability of the cis and trans isomers of this compound would depend on the balance of these steric and electronic factors.
Contrary to a simple flat square, the cyclobutane ring adopts a puckered or "butterfly" conformation to alleviate torsional strain caused by eclipsing hydrogen atoms. libretexts.orglibretexts.orglibretexts.org This puckering, however, slightly decreases the internal bond angles from 90° to about 88°, which in turn increases angle strain. libretexts.orglibretexts.org The final geometry is a delicate balance between these two opposing strain effects. pressbooks.pub The out-of-plane dihedral angle in a puckered cyclobutane is typically around 25-30°. libretexts.orgpressbooks.pubmaricopa.eduresearchgate.net
This non-planar conformation creates two distinct positions for substituents: pseudo-axial and pseudo-equatorial. cdnsciencepub.comproquest.comnih.gov The puckering of the ring is dynamic, allowing for rapid interconversion between conformers. In monosubstituted cyclobutanes, the substituent generally prefers the equatorial position to minimize steric interactions. proquest.com For a 1,3-disubstituted compound like this compound, the preferred conformation will place the bulky benzyloxy and aminomethyl groups in pseudo-equatorial positions to achieve maximum stability. nih.govutdallas.edu In the more stable cis isomer, both groups can occupy these favorable pseudo-equatorial positions simultaneously.
Spectroscopic Characterization Techniques for Related Compounds
The precise structure and stereochemistry of cyclobutane derivatives are determined using a combination of powerful spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) being central to the process.
NMR spectroscopy is an indispensable tool for the structural analysis of cyclobutane compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
In unsubstituted cyclobutane, all eight protons are equivalent and appear as a single peak in the ¹H NMR spectrum at approximately 1.96 ppm. docbrown.info Likewise, the four equivalent carbon atoms produce a single resonance in the ¹³C NMR spectrum around 22.4 ppm. docbrown.info
For This compound , the substitution breaks this symmetry, leading to more complex spectra. The chemical shifts of the cyclobutane ring protons and carbons would be significantly influenced by the electronegative oxygen of the benzyloxy group and the nitrogen of the aminomethyl group.
Expected ¹H and ¹³C NMR Chemical Shifts:
Ring Protons (CH): The protons on the carbons bearing the substituents (C1 and C3) would be shifted downfield due to the deshielding effect of the adjacent heteroatoms.
Ring Carbons (CH): Similarly, the carbons directly attached to the benzyloxy and aminomethyl groups would show significant downfield shifts in the ¹³C NMR spectrum.
Methylene (B1212753) Groups: The benzylic methylene protons (PhCH₂O-) and the aminomethyl protons (-CH₂NH₂) would appear as characteristic signals, further confirming the structure.
Table 1: Predicted NMR Data for Cyclobutane Derivatives
| Nucleus | Compound | Typical Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| ¹H | Cyclobutane | 1.96 | All 8 protons are equivalent, resulting in a single peak. docbrown.info |
| ¹³C | Cyclobutane | 22.4 | All 4 carbons are equivalent, resulting in a single peak. docbrown.info |
| ¹H | 1,3-disubstituted Cyclobutane | 2.0 - 4.5 | Shifts vary widely based on substituent electronegativity and stereochemistry. |
| ¹³C | 1,3-disubstituted Cyclobutane | 20 - 80 | Substituent-bearing carbons are shifted significantly downfield. |
While standard NMR can confirm the connectivity of a molecule, determining its stereochemistry often requires more advanced techniques like the Nuclear Overhauser Effect (NOE). The NOE is a phenomenon where the irradiation of one nucleus affects the signal intensity of another nucleus that is close in space (typically within 5 Å). libretexts.org This through-space correlation is independent of through-bond coupling, making it ideal for distinguishing between stereoisomers. libretexts.org
For 1,3-disubstituted cyclobutanes, a 2D NMR experiment called NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly powerful. nih.gov
In the cis isomer , the two pseudo-equatorial protons at the C1 and C3 positions are on the same face of the ring and are spatially close. A NOESY experiment would therefore show a cross-peak connecting the signals of these two protons. nih.govmdpi.com
In the trans isomer , one proton is pseudo-equatorial while the other is pseudo-axial, placing them on opposite faces of the ring and farther apart. Consequently, a much weaker or no NOE correlation would be observed between them. Instead, NOE correlations would be seen between the axial and equatorial protons on the same carbon and adjacent carbons. nih.gov
This clear difference in the NOESY correlation pattern provides an unambiguous method for assigning the cis or trans stereochemistry of the molecule. nih.govmdpi.com
Advanced Computational Approaches in Conformational Studies
Alongside experimental techniques, computational chemistry provides profound insights into the structure and energetics of molecules. Density Functional Theory (DFT) is a widely used quantum mechanical method for studying cyclobutane systems because it offers a good balance between accuracy and computational cost. nih.govnih.govmdpi.com
DFT calculations can be used to:
Predict Geometries: Optimize the three-dimensional structures of the cis and trans isomers and their various puckered conformations. acs.org
Calculate Energies: Determine the relative stabilities of different isomers and conformers. For example, calculations can confirm whether the cis or trans isomer of this compound is the ground-state structure, corroborating experimental findings from equilibration studies. cdnsciencepub.comproquest.com
Analyze Strain: Quantify the ring strain and understand how substituents affect it. Studies have shown that DFT can predict changes in cyclobutane strain energy upon substitution. nih.gov
Simulate Spectra: Predict NMR chemical shifts, which can then be compared with experimental data to aid in structural assignment. researchgate.net
These computational approaches are invaluable for rationalizing complex stereochemical outcomes and understanding the subtle energetic differences that govern the conformational landscape of substituted cyclobutanes. acs.orgresearchgate.net
Exit Vector Parameter (EVP)-Based Methods for Cyclic Systems
A powerful tool for characterizing the three-dimensional orientation of substituents on a cyclic scaffold is the Exit Vector Parameter (EVP) analysis. rsc.org This method provides a quantitative description of the vectors originating from the ring and pointing towards the attached functional groups. By analyzing the distribution of these vectors, researchers can gain insights into the conformational space accessible to the molecule and how it presents its substituents for intermolecular interactions.
For a disubstituted cyclobutane system like this compound, the EVP analysis would define the geometric relationship between the benzyloxy and methanamine groups. This analysis, often performed on crystal structure data from databases like the Cambridge Structural Database (CSD), reveals preferred spatial arrangements. rsc.org The analysis of various disubstituted saturated rings has identified distinct regions (α, β, γ, δ, and ε) where substituents are likely to be found. rsc.org While introducing saturated rings is often a strategy to increase molecular non-planarity, EVP analysis can quantify the true three-dimensionality of a molecule. rsc.org
In the context of this compound, an EVP analysis would be instrumental in understanding the conformational impact of the benzyloxy and methanamine groups on the cyclobutane ring and on each other.
Molecular Modeling of Cyclobutane Derivatives
Molecular modeling serves as an essential tool for investigating the structural and energetic properties of cyclobutane derivatives. The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to alleviate torsional strain. libretexts.orgdalalinstitute.com This puckering results in two distinct positions for substituents: axial and equatorial. acs.org The inversion barrier between these puckered conformations is relatively low. acs.org
For this compound, computational methods such as Density Functional Theory (DFT) calculations and molecular dynamics (MD) simulations can be employed to determine the preferred conformations. nih.govacs.org These models can predict bond lengths, bond angles, dihedral angles, and the relative energies of different conformers. The stability of substituted cyclobutanes is a balance between angle strain, torsional strain, and steric interactions. libretexts.org
The puckered nature of the cyclobutane ring leads to a reduction in torsional strain, though it slightly increases angle strain. acs.org The C-C-C bond angles in puckered cyclobutane are approximately 88°, a deviation from the 90° of a planar square and the ideal 109.5° of a tetrahedral carbon. libretexts.org The total strain energy of cyclobutane is significant, making it less stable than larger cycloalkanes like cyclohexane. wikipedia.org
The substituents on the cyclobutane ring can exist in either a cis or trans relationship. For this compound, both isomers are possible. Molecular modeling studies on similar 1,3-disubstituted cyclobutane systems have been used to rationalize the biological activity of different isomers. nih.gov For instance, the conformational flexibility of the cyclobutane ring can influence how well the substituents interact with target proteins. nih.gov
Below are interactive data tables summarizing typical and predicted structural parameters for the cyclobutane core of this compound based on general findings for cyclobutane derivatives.
Table 1: Predicted Bond Parameters for the Cyclobutane Ring in this compound This table presents predicted values based on general data for cyclobutane systems.
| Parameter | Predicted Value |
| C-C Bond Length | ~1.548 Å |
| C-C-C Bond Angle | ~88° |
| Puckering Dihedral Angle | ~25° |
Table 2: Estimated Strain Energies in the Cyclobutane Ring This table presents generally accepted strain energy values for the cyclobutane ring system.
| Type of Strain | Estimated Energy (kcal/mol) |
| Angle Strain | High |
| Torsional Strain | Moderate (reduced by puckering) |
| Total Ring Strain | ~26.3 |
The conformational preference of the benzyloxy and methanamine substituents (axial vs. equatorial) would be determined by steric and electronic factors. Generally, larger substituents prefer the equatorial position to minimize steric hindrance. acs.org A comprehensive molecular modeling study would be required to definitively establish the lowest energy conformation of both the cis and trans isomers of this compound.
Future Research Directions and Translational Potential in Chemical Science
Development of Novel and Efficient Synthetic Routes
The synthesis of 1,3-disubstituted cyclobutanes like 1-[3-(Benzyloxy)cyclobutyl]methanamine presents a significant challenge, particularly in achieving high diastereoselectivity and scalability. researchgate.net Current synthetic routes often require multi-step processes that may not be amenable to large-scale production or the generation of diverse chemical libraries. acs.org Future research must focus on developing more efficient, stereocontrolled, and environmentally benign synthetic methodologies.
Key areas for future synthetic development include:
Advanced Cycloaddition Strategies: While [2+2] cycloadditions are a foundational method for forming cyclobutane (B1203170) rings, future work should explore photocatalytic approaches. researchgate.netnih.gov These methods can operate under mild conditions and offer unique reactivity pathways, potentially allowing for the direct synthesis of highly functionalized cyclobutane cores that are difficult to access through traditional thermal methods.
Strain-Release Functionalization: The inherent ring strain of bicyclo[1.1.0]butanes (BCBs) can be harnessed for the efficient synthesis of polysubstituted cyclobutanes. nih.gov Developing novel strain-release amination or etherification cascades could provide a modular and convergent route to the this compound scaffold, enabling rapid diversification. thieme-connect.com
Stereoselective Reductions and Aminations: The stereochemical relationship between the substituents on the cyclobutane ring is critical for biological activity. Research into more effective diastereoselective reductions of 3-benzyloxycyclobutanone derivatives and subsequent stereocontrolled reductive aminations is crucial for accessing both cis- and trans- isomers in high purity. researchgate.net The development of scalable, chromatography-free methods is a key objective. acs.org
| Proposed Synthetic Strategy | Key Features | Potential Advantages |
| Photoredox [2+2] Cycloaddition | Utilizes visible light and a photocatalyst to mediate the cycloaddition of an alkene and a ketene (B1206846) acetal (B89532) equivalent. nih.gov | Mild reaction conditions, high functional group tolerance, access to complex scaffolds. |
| Strain-Release Amination | Ring-opening of a strained intermediate like a bicyclo[1.1.0]butane sulfone with an amine nucleophile. thieme-connect.com | Rapid construction of the cyclobutylamine (B51885) core, potential for late-stage functionalization. |
| Diastereoselective Catalysis | Employs chiral catalysts to control the stereochemical outcome of key steps, such as ketone reduction or imine hydrogenation. acs.orgresearchgate.net | High enantiomeric and diastereomeric purity, access to specific stereoisomers for biological testing. |
Rational Design and Synthesis of Advanced Derivatives with Tailored Biological Activities
The this compound scaffold serves as an excellent three-dimensional framework for orienting pharmacophoric groups. nih.govru.nl Its rigid nature can lock a molecule into a bioactive conformation, reduce the entropic penalty upon binding to a target, and improve metabolic stability compared to more flexible aliphatic chains. nih.govnih.gov Future research should focus on the rational design and synthesis of derivative libraries to probe structure-activity relationships (SAR) and optimize for specific biological targets.
Key strategies for derivative design include:
Bioisosteric Replacements: The benzyloxy group can be systematically modified. Replacing the phenyl ring with various heterocycles or substituted aryl groups can modulate electronic properties, solubility, and potential interactions with a target protein, such as hydrogen bonding or π-stacking. nih.govnih.gov
Scaffold Decoration: The primary amine provides a versatile handle for introducing a wide array of functionalities through reactions like amidation, sulfonylation, or reductive amination. nih.gov This allows for the exploration of different vectors and functionalities to engage with specific pockets in a target protein.
Stereochemical Exploration: The synthesis and biological evaluation of both cis- and trans- diastereomers are essential. nih.gov The different spatial arrangements of the benzyloxy and aminomethyl groups can lead to dramatic differences in biological activity and target selectivity, offering a path to highly specific modulators. For instance, cis-1,3-disubstituted cyclobutanes have been successfully developed as kinase inhibitors. researchgate.net
| Modification Strategy | Rationale | Desired Outcome |
| Varying Aryl Substituents on Benzyloxy Group | To probe electronic and steric requirements in the binding pocket and improve physicochemical properties. nih.gov | Enhanced potency, selectivity, and ADME properties. |
| Amine Functionalization (Amides, Sulfonamides) | To introduce new interaction points (e.g., H-bond donors/acceptors) and explore different exit vectors. nih.govrsc.org | Improved binding affinity and target engagement. |
| Synthesis of cis and trans Isomers | To exploit the distinct 3D geometries for achieving target selectivity. ru.nlnih.gov | Identification of highly selective agonists or antagonists. |
Application of Advanced Computational Methods for Lead Optimization and Target Prediction
Computational chemistry and in silico modeling are indispensable tools for accelerating drug discovery by reducing the time and cost associated with synthesizing and testing new compounds. ucl.ac.ukbeilstein-journals.org For the this compound scaffold, these methods can guide the rational design of derivatives and help identify novel biological targets.
Future computational research should focus on:
Structure-Based Virtual Screening: Utilizing the 3D structure of the scaffold, ultra-large virtual libraries containing billions of make-on-demand compounds can be screened to identify novel derivatives with high predicted binding affinity for specific targets. nih.govnih.govenamine.net This approach dramatically expands the accessible chemical space beyond what is feasible with physical screening alone. youtube.com
Lead Optimization: For a known target, molecular dynamics (MD) simulations and free energy perturbation (FEP) calculations can be used to predict how modifications to the scaffold will impact binding affinity and selectivity. frontiersin.org This allows chemists to prioritize the synthesis of compounds that are most likely to have improved properties.
In Silico Target Fishing: When the biological target is unknown, computational methods can be used to predict potential protein partners. nih.govnih.gov Techniques like reverse docking or pharmacophore-based screening involve searching databases of protein structures (e.g., the Protein Data Bank) to find targets that are geometrically and electrostatically complementary to the cyclobutane scaffold. scispace.comresearchgate.net This can uncover unexpected therapeutic applications for this class of molecules.
| Computational Method | Application to Scaffold | Goal |
| Molecular Docking & Virtual Screening | Screen ultra-large libraries (e.g., Enamine REAL) against a known protein target using the scaffold as a query. nih.govmdpi.com | Identify novel, potent hits with diverse chemical structures for synthesis. |
| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the ligand-protein complex to assess binding stability and key interactions. frontiersin.orgbeilstein-journals.org | Understand the structural basis of affinity and guide rational modifications for lead optimization. |
| Reverse Docking / Target Fishing | Dock the this compound scaffold against a library of all known protein structures. nih.govscispace.com | Generate hypotheses about novel biological targets and potential new therapeutic indications. |
Expansion of Biological Target Space Exploration for Cyclobutyl-Benzyloxy-Methanamine Scaffolds
The inherent three-dimensionality of the this compound scaffold makes it an ideal candidate for targeting proteins that have been challenging to modulate with more traditional, "flat" molecules. nih.govacs.org A systematic exploration of the biological target space is critical to unlocking the full therapeutic potential of this compound class.
Future research directions should include:
Phenotypic Screening: Testing a library of scaffold derivatives in cell-based assays that measure complex biological responses (e.g., cancer cell proliferation, inflammatory cytokine release) can reveal unexpected activities without a priori knowledge of the specific molecular target.
Target-Based Screening against Diverse Classes: The scaffold and its derivatives should be systematically evaluated against broad panels of diverse protein families, such as G-protein coupled receptors (GPCRs), kinases, proteases, and ion channels. Cyclobutane derivatives have already shown promise as GLP-1 receptor agonists and kinase inhibitors. nih.govnih.gov
Fragment-Based Drug Discovery (FBDD): The core cyclobutylamine or benzyloxy-cyclobutane motif can be used as a 3D fragment for screening against protein targets via biophysical methods like X-ray crystallography or NMR. nih.gov Identifying low-affinity fragment hits can provide a starting point for growing a potent lead compound, ensuring that the cyclobutane core is optimally engaged with the target.
By pursuing these integrated research directions—spanning innovative synthesis, rational design, advanced computation, and broad biological screening—the scientific community can fully exploit the potential of the this compound scaffold. This foundational work promises to pave the way for the development of novel, highly specific, and effective therapeutic agents for a wide range of diseases.
Q & A
Q. What are the key synthetic strategies for 1-[3-(Benzyloxy)cyclobutyl]methanamine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclobutane ring formation followed by functionalization. A plausible route includes:
Cyclobutane Precursor : Start with a substituted cyclobutanone or cyclobutanol derivative.
Benzyloxy Introduction : Use nucleophilic substitution (e.g., benzyl bromide with a hydroxyl group at the 3-position of cyclobutane under basic conditions).
Methanamine Installation : Employ reductive amination (e.g., ketone intermediate reacted with ammonia/amine and a reducing agent like NaBHCN).
Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for substitution, THF for reductive amination) and temperature (0–25°C for sensitive intermediates). Purify via silica gel chromatography (eluent: 5–10% MeOH in DCM) .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer :
- NMR Spectroscopy :
- H NMR : Identify cyclobutyl protons (δ 1.8–3.0 ppm, complex splitting due to ring strain) and benzyloxy aromatic protons (δ 6.8–7.4 ppm).
- C NMR : Cyclobutane carbons (δ 20–40 ppm), methanamine (δ 45–55 ppm), and benzyloxy carbons (δ 70–75 ppm for CH, 125–135 ppm for aromatic carbons).
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H] and fragmentation patterns (e.g., loss of benzyloxy group).
Cross-validate with IR for functional groups (N-H stretch ~3300 cm, C-O ~1250 cm) .
Q. How can purification challenges (e.g., polar byproducts) be addressed?
- Methodological Answer :
- Byproduct Removal : Use ion-exchange chromatography for amine-containing impurities.
- Recrystallization : Optimize solvent mixtures (e.g., ethyl acetate/hexane for non-polar impurities; ethanol/water for polar residues).
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) to isolate the target compound .
Advanced Research Questions
Q. How does the cyclobutyl ring strain influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer :
- Mechanistic Insight : Ring strain lowers activation energy for transmetallation but may lead to ring-opening side reactions.
- Experimental Design :
Compare coupling efficiency with cyclohexyl analogs using Pd(PPh)/base.
Monitor stability via F NMR (if fluorinated ligands are used).
- Computational Support : Perform DFT calculations to assess bond angles/distortions during transition states .
Q. How to resolve contradictory data in stereochemical outcomes during synthesis?
- Methodological Answer :
- Chiral Analysis : Use chiral HPLC (Chiralpak IA column) or polarimetry to determine enantiomeric excess.
- X-ray Crystallography : Resolve ambiguities in diastereomer ratios by crystallizing intermediates (e.g., amine salts).
- Kinetic vs. Thermodynamic Control : Vary reaction temperature and time to isolate dominant pathways .
Q. What strategies mitigate decomposition of the benzyloxy group under acidic/basic conditions?
- Methodological Answer :
- Protection/Deprotection : Temporarily replace benzyloxy with a stable protecting group (e.g., TBS ether) during harsh reactions.
- pH Optimization : Use buffered conditions (pH 6–8) for reactions involving the methanamine group.
- Real-Time Monitoring : In-situ IR or Raman spectroscopy to detect early degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
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